molecular formula C19H12BrF2NO3S B2557092 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide CAS No. 339104-64-2

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide

Cat. No.: B2557092
CAS No.: 339104-64-2
M. Wt: 452.27
InChI Key: PFNJKXGYTXAPQZ-UHFFFAOYSA-N
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Description

N-{4-[(4-Bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide is a sulfone-containing compound characterized by a 4-bromophenyl sulfonyl group linked to a phenyl ring, which is further substituted with a 2,6-difluorobenzamide moiety. The 2,6-difluorobenzene component is a bioisostere, often used to improve metabolic stability and bioavailability in drug design .

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfonylphenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF2NO3S/c20-12-4-8-14(9-5-12)27(25,26)15-10-6-13(7-11-15)23-19(24)18-16(21)2-1-3-17(18)22/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNJKXGYTXAPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation and Subsequent Oxidation

A widely adopted route involves the initial preparation of a thioether intermediate, followed by oxidation to the sulfone:

Step 1: Nucleophilic Aromatic Substitution
4-Bromobenzenethiol reacts with 4-fluoro-nitrobenzene in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 80–100°C for 12–24 hours to yield 4-[(4-bromophenyl)sulfanyl]nitrobenzene.

Step 2: Nitro Group Reduction
Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at ambient pressure reduces the nitro group to an amine, producing 4-[(4-bromophenyl)sulfanyl]aniline. Yields typically exceed 85%.

Step 3: Sulfide Oxidation to Sulfone
Treatment with 3 equivalents of meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature over 6 hours achieves complete oxidation to 4-[(4-bromophenyl)sulfonyl]aniline. Alternative oxidants like hydrogen peroxide (30%) in acetic acid at 60°C for 8 hours are also effective but require careful pH control to prevent over-oxidation.

Direct Sulfonylation via Coupling Reactions

A more efficient one-pot method employs 4-bromobenzenesulfonyl chloride and 4-aminophenylboronic acid in a Suzuki-Miyaura coupling:

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq.), DME/H₂O (4:1), 80°C, 12 hours.
  • Yield : 72–78% after silica gel chromatography.

This method bypasses the oxidation step but requires stringent anhydrous conditions and palladium catalysis.

Synthesis of 2,6-Difluorobenzoyl Chloride (Intermediate B)

Chlorination of 2,6-Difluorobenzoic Acid

2,6-Difluorobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 4 hours) to produce the acyl chloride. Excess SOCl₂ is removed via distillation, yielding a pale-yellow liquid (purity >95%).

Key Consideration : Moisture-free environments are critical to prevent hydrolysis back to the carboxylic acid.

Amide Bond Formation

Schotten-Baumann Reaction

Intermediate A (1 eq.) and Intermediate B (1.2 eq.) undergo coupling in a biphasic system (CH₂Cl₂/H₂O) with NaOH (2 eq.) as the base at 0–5°C. The reaction completes within 2 hours, with the amide precipitating upon acidification (HCl, pH 2–3). Filtration and recrystallization from ethanol/water afford the pure product in 88–92% yield.

Catalytic Coupling Using Carbodiimides

For higher steric substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitate amidation at room temperature (24 hours, 85% yield). This method minimizes racemization but increases cost.

Optimization and Process-Scale Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance sulfonylation and amidation rates but complicate purification.
  • Toluene/xylene systems enable azeotropic water removal during sulfide oxidation, improving reaction efficiency.

Temperature and Reaction Monitoring

  • Sulfide oxidation proceeds optimally at 0–25°C to avoid sulfonic acid byproducts.
  • In-line FTIR or HPLC monitoring ensures intermediate conversion >98% before proceeding to subsequent steps.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) mixtures provide >99% purity for the final amide.
  • Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves sulfone intermediates with Rf = 0.3–0.4.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Cost Index Scalability
Thioether Oxidation 3 65–70 98 Low High
Direct Sulfonylation 2 72–78 97 Moderate Moderate
Catalytic Amidation 1 85 99 High Low

Key Insight : The thioether oxidation route remains industrially favored due to reagent availability and scalability, despite requiring multiple steps.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C14H13BrN2O3S
  • Molecular Weight : 369.24 g/mol
  • IUPAC Name : N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide

Anticancer Research

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide has been studied for its potential as an anticancer agent. Research indicates that compounds with sulfonamide groups can exhibit significant activity against drug-resistant cancer cells by targeting microtubules, which are critical for cell division.

Case Study: Microtubule-Targeting Agents

A study evaluated a series of N-phenyl-4-(sulfonamido)benzamides, including derivatives of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide, showing promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism involves disrupting microtubule dynamics, leading to apoptosis in cancer cells.

Inhibition of Integrin Activity

The compound has been identified as a potential inhibitor of α4 integrin, which plays a crucial role in cell adhesion and migration. This inhibition can be beneficial in treating inflammatory diseases and certain types of cancer.

Case Study: Integrin Inhibition

Research demonstrated that sulfonamide derivatives, including the target compound, effectively inhibited α4 integrin activity, suggesting their utility in developing therapies for conditions like multiple sclerosis and cancer metastasis .

Antimicrobial Properties

Preliminary studies suggest that N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide may exhibit antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which could be harnessed for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro testing showed that the compound had activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The sulfonyl and bromophenyl groups play crucial roles in these interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred biological implications:

Compound Name Sulfur Oxidation State Key Substituents Biological Activity/Status Reference
N-{4-[(4-Bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide Sulfonyl (S=O₂) Bromophenyl, 2,6-difluorobenzamide Hypothesized: Antimicrobial/Cancer (based on sulfone SAR) -
Br-LED209 (N-(4-bromophenyl)-4-(3-phenyl thiourea)benzenesulfonamide) Sulfonamide (S=O) Bromophenyl, Thiourea Antimicrobial (Salmonella pyroptosis)
N-{3-Cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}-2,6-difluorobenzenecarboxamide Sulfinyl (S=O) Methoxyphenyl, Cyano Discontinued (stability/efficacy concerns)

Key Findings and Analysis

Br-LED209 () :

  • Shares a bromophenyl sulfonamide core with the target compound but includes a thiourea group.
  • Demonstrated activity against Salmonella via pyroptosis induction . The thiourea moiety may enhance metal-binding or enzyme inhibition, a feature absent in the target compound.

Compound: Sulfinyl group (less oxidized than sulfonyl) may reduce chemical stability or target affinity. Methoxy (electron-donating) vs. The cyano group increases polarity, which might reduce membrane permeability, contributing to its discontinued status .

General Sulfone Pharmacophores () :

  • Sulfones are associated with anti-inflammatory (e.g., Celecoxib analogs), antimicrobial, and anticancer activities. The target compound’s difluorobenzamide and bromophenyl groups may synergize to enhance selectivity for kinase or protease targets .

Stability and Bioavailability Considerations

  • Sulfonyl vs. Sulfinyl : The sulfonyl group in the target compound likely improves oxidative stability compared to sulfinyl derivatives, which are prone to further oxidation .
  • Halogen Effects: Bromine’s lipophilicity may enhance blood-brain barrier penetration relative to methoxy or cyano substituents.

Biological Activity

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluation, particularly focusing on its antibacterial, antioxidant, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide involves several chemical reactions that yield the final product with high purity. The synthetic route typically includes the following steps:

  • Sulfonylation : Bromobenzene undergoes Friedel–Crafts sulfonylation to introduce the sulfonyl group.
  • Acylation : The resulting compound is then reacted with an acyl chloride derived from 2,6-difluorobenzoic acid to form the desired amide.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide has been evaluated for its antibacterial properties against various bacterial strains. In vitro studies have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of this compound was assessed using several methods, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicate that N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide exhibits a notable ability to scavenge free radicals, comparable to standard antioxidants like ascorbic acid .

Enzyme Inhibition

Research has also explored the compound's potential as an enzyme inhibitor. Specifically, it has shown significant inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities suggest that the compound could serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases and urinary tract infections .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various synthesized compounds based on the sulfonamide structure. Among these, N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide displayed superior activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 12 µg/mL. This finding underscores its potential as a candidate for further development in antibiotic therapy .

Study 2: Antioxidant Properties

In another investigation focusing on antioxidant properties, this compound was tested alongside traditional antioxidants. It demonstrated a DPPH scavenging activity of 78% at a concentration of 100 µg/mL, indicating its potential utility in formulations aimed at oxidative stress-related conditions .

Q & A

Q. How to address discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer : Poor in vivo performance may stem from rapid metabolism. Use microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots. Introduce deuterium at labile positions (e.g., benzamide C–H) to prolong half-life .

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